molecular formula C19H24N2O3S B12989932 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B12989932
M. Wt: 360.5 g/mol
InChI Key: VLSVAZURVJHLDV-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that features a thiazole ring, an azepane ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: Introducing the azepane and methoxy-methylphenyl groups through nucleophilic substitution reactions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the thiazole ring or the azepane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid might be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
  • 2-(2-(Morpholin-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid features an azepane ring, which may confer unique steric and electronic properties. These differences could influence its reactivity, binding affinity, and overall chemical behavior.

Biological Activity

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

The compound's chemical structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : Approximately 345.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds structurally related to this compound. For instance, thiazole derivatives have shown significant inhibitory effects against various cancer cell lines. A notable study reported that certain thiazolidinone derivatives exhibited up to 84.19% inhibition against the leukemia cell line MOLT-4 and 72.11% inhibition against CNS cancer cell lines like SF-295 .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3cUO-3147.70

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through mechanisms involving the inhibition of specific enzymes linked to inflammatory pathways. Research indicates that thiazole derivatives can inhibit mPGES-1, an enzyme involved in prostaglandin E2 synthesis, which is crucial in inflammation and pain responses . This inhibition could potentially lead to reduced inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound could inhibit enzymes such as mPGES-1, leading to decreased levels of pro-inflammatory mediators.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Receptor Interaction : Potential interactions with cannabinoid receptors have been suggested, indicating a role in pain modulation and anti-inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazole compounds:

  • Study on Anticancer Properties : A comprehensive evaluation of thiazole derivatives indicated their ability to induce apoptosis in various cancer cell lines through caspase activation and p53 pathway modulation .
  • Inflammation Model Studies : In vivo studies demonstrated that thiazole derivatives could significantly reduce edema in animal models of inflammation, suggesting their potential for therapeutic use in inflammatory diseases .

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O3S/c1-13-11-14(7-8-15(13)24-2)18-16(12-17(22)23)25-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

VLSVAZURVJHLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)OC

Origin of Product

United States

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